molecular formula C10H11BrN2O B1513073 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol

Cat. No.: B1513073
M. Wt: 255.11 g/mol
InChI Key: IJZUDNLYSCTHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include TBHP, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the propan-1-ol group in this compound makes it unique and suitable for specific applications in medicinal chemistry .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol

InChI

InChI=1S/C10H11BrN2O/c1-2-9(14)8-5-12-10-4-3-7(11)6-13(8)10/h3-6,9,14H,2H2,1H3

InChI Key

IJZUDNLYSCTHEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C2N1C=C(C=C2)Br)O

Origin of Product

United States

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